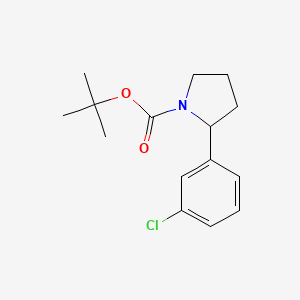

Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOXXYYOBBEKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a base, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

While tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate's specific applications are not detailed in the provided search results, the related research areas and compounds suggest potential uses in scientific research, particularly in medicinal chemistry and materials science.

Pyrrolidine Derivatives in Pharmaceutical Research

- Beta 3 Adrenergic Receptor Agonists Hydroxymethyl pyrrolidines, which share a pyrrolidine core, have been investigated as beta 3 adrenergic receptor agonists . These receptors are involved in various physiological processes, including metabolism and lipolysis, suggesting that pyrrolidine-based compounds could be relevant in the development of drugs targeting metabolic disorders .

- Ionotropic Glutamate Receptor Antagonists Analogs of 3-carboxyphenyl)pyrrolidine-2-carboxylic acid have been studied as competitive antagonists for ionotropic glutamate receptors (iGluRs), which play a critical role in the central nervous system . These compounds have potential applications in studying and treating neurological disorders .

- Vasopressin Receptor Antagonists Research has been done in discovering brain-penetrant vasopressin 1a receptor antagonists, which are relevant for clinical studies in people with autism .

Antimicrobial Applications

- Silver Diamine Fluoride (SDF) Silver diamine fluoride, which contains silver, has proven to be an antibacterial agent . Studies have shown its effectiveness in arresting caries lesions in primary teeth and inhibiting the growth of cariogenic biofilms . While this compound does not contain silver, its structural similarity to other antimicrobial compounds suggests it could be explored for similar applications .

Chemical Synthesis

- Building Block in Organic Synthesis this compound can serve as a building block or intermediate in the synthesis of more complex molecules . The presence of the tert-butyl carbamate protecting group and the chlorophenyl substituent allows for further functionalization and diversification of the molecule .

- C-H Activation Methodology Pyrrolidine derivatives have been synthesized using C(sp3)-H activation methodologies, which involve the direct functionalization of C-H bonds . This approach can be used to create a diverse range of pyrrolidine analogs with different substitution patterns .

Related Compounds

- Tert-Butyl 3-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate This compound, which is related to this compound, is available for scientific research . Its structural similarity suggests it may have similar applications in chemical synthesis or medicinal chemistry .

- 5-[5-Tert-butyl-2-(3-chlorophenyl)-3,4-dihydropyrazol-3-yl]-2-fluorophenol This compound contains both a tert-butyl group and a chlorophenyl substituent, similar to the target compound . It is another example of a complex molecule that incorporates these functional groups, suggesting their importance in the design of bioactive compounds .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Substituent Effects :

- The 3-chlorophenyl group in the target compound introduces aromaticity and electron-withdrawing effects, enhancing stability and influencing π-π stacking in receptor binding .

- The 2-chloroacetyl group in the analogous compound (Table 1, row 2) increases electrophilicity, making it reactive toward nucleophiles (e.g., in amidation or alkylation reactions) .

- The trifluoromethyl group in the dihydropyridine derivative (Table 1, row 3) provides metabolic stability and lipophilicity, common in agrochemical and pharmaceutical scaffolds .

- The hydroxypropyl group (Table 1, row 4) introduces polarity and hydrogen-bonding capacity, improving solubility in aqueous media .

Ring System Variations :

Key Observations :

- Deprotection Efficiency : The dihydropyridine derivative (Table 2, row 3) required trifluoroacetic acid (TFA) for Boc removal, a harsher condition compared to milder acids (e.g., HCl) often used for pyrrolidine derivatives .

- Commercial Availability : The chloroacetyl and hydroxypropyl analogs are commercially accessible via platforms like chem960.com , suggesting standardized synthetic routes .

Physicochemical and Application Comparisons

Table 3: Physicochemical and Application Data

Key Observations :

- Solubility : The hydroxypropyl derivative’s hydroxyl group enhances polar solvent compatibility, whereas the target compound’s chloroaryl group favors organic phases .

- Stability : The dihydropyridine derivative’s trifluoromethyl group and partial unsaturation may confer oxidative stability, critical for long-term storage .

Biological Activity

Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1467949-27-4

- Molecular Formula : C14H18ClN

- Molecular Weight : 239.75 g/mol

The presence of a chlorophenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS).

- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes involved in metabolic pathways, which can affect cellular signaling and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains.

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Antimicrobial Studies

In a study evaluating various pyrrolidine derivatives, this compound was tested against multiple bacterial strains. The results indicated significant antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ciprofloxacin .

Anticancer Research

Research on the anticancer properties of this compound revealed that it effectively inhibited the proliferation of P388 murine leukemia cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

CNS Activity Evaluation

A study focused on the compound's interaction with dopamine receptors indicated that it might serve as a selective antagonist or partial agonist, impacting dopaminergic signaling pathways associated with mood and behavior . This finding opens avenues for exploring its role in treating neuropsychiatric disorders.

Q & A

Q. What are common synthetic routes for introducing the tert-butyl carbamate group in pyrrolidine derivatives?

The tert-butyl carbamate (Boc) group is typically introduced via a nucleophilic substitution or coupling reaction. For example, a Boc-protected pyrrolidine can be synthesized using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane at 0–20°C . Reaction monitoring via TLC or LC-MS is recommended to confirm completion.

Q. How can the stereochemistry of the 3-chlorophenyl-substituted pyrrolidine be confirmed?

Chiral resolution techniques such as chiral HPLC or polarimetry are critical. X-ray crystallography (e.g., single-crystal analysis with triclinic P1 symmetry, as seen in structurally similar compounds) provides definitive stereochemical confirmation . For intermediates, NOESY NMR or computational modeling (DFT) can infer spatial arrangements .

Q. What safety precautions are required when handling this compound?

Based on analogous chlorophenyl-pyrrolidine derivatives, wear PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Acute toxicity (Category 4 for oral/dermal/inhalation) has been reported for similar compounds, necessitating strict adherence to GHS guidelines .

Q. Which analytical techniques are optimal for purity assessment?

HPLC (with UV/ELSD detection) and GC-MS are standard. For physicochemical characterization, measure LogP (e.g., 2.72 via shake-flask method) and melting point (analogous compounds show 135–300°C) . High-resolution mass spectrometry (HRMS) confirms molecular weight.

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric intermediates be resolved?

Contradictions in splitting patterns or coupling constants may arise from rotameric equilibria or impurities. Use variable-temperature NMR to suppress rotational barriers or employ 2D techniques (COSY, HSQC) to assign signals unambiguously. For example, tert-butyl groups often cause steric hindrance, altering coupling constants in pyrrolidine derivatives .

Q. What strategies improve enantiomeric excess in asymmetric synthesis of this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s salen complexes) can enhance stereocontrol. For tert-butyl-protected pyrrolidines, kinetic resolution using lipases (e.g., CAL-B) or crystallization-induced asymmetric transformation (CIAT) has achieved >95% ee in related systems .

Q. How does the 3-chlorophenyl substituent influence reaction kinetics in cross-coupling reactions?

The electron-withdrawing chloro group reduces electron density on the pyrrolidine ring, slowing nucleophilic substitutions but accelerating Suzuki-Miyaura couplings. For instance, steric hindrance from the tert-butyl group may require elevated temperatures (80–100°C) and Pd(OAc)₂/XPhos catalysts .

Q. What computational methods predict the compound’s metabolic stability?

Density Functional Theory (DFT) calculates HOMO/LUMO gaps to assess oxidation susceptibility. ADMET predictors (e.g., SwissADME) model LogP (experimental: ~2.7) and PSA (~29.5 Ų) to estimate membrane permeability and CYP450 interactions .

Methodological Notes

- Synthesis Optimization : For scale-up, replace dichloromethane with greener solvents (e.g., 2-MeTHF) to improve sustainability .

- Data Discrepancies : Cross-validate spectroscopic data with PubChem or crystallographic databases to resolve conflicts .

- Safety Protocols : Regularly review SDS updates, as toxicity classifications evolve (e.g., REACH amendments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.